Dextran nanocapsules, often referred to as Dex-nanocapsules, are a type of drug delivery system derived from dextran, a polysaccharide produced by certain bacteria. These nanocapsules are characterized by their hydrophilic nature and biocompatibility, making them suitable for various biomedical applications. The classification of dextran nanocapsules falls under the category of polymeric nanoparticles, which are utilized in targeted drug delivery, imaging, and therapeutic applications.
Dextran is sourced from the fermentation of sucrose by specific strains of bacteria such as Leuconostoc mesenteroides. The classification of dextran nanocapsules includes:
Dextran nanocapsules can be synthesized using various methods, with inverse miniemulsion polymerization being a prominent technique. This method allows for the formation of uniform nanocapsules with precise control over size and morphology.
Dextran is a branched polysaccharide composed of glucose units linked primarily by α(1→6) glycosidic bonds, with occasional α(1→3) linkages. The molecular structure can be represented as follows:
where indicates the number of repeating units.
The molecular weight of dextran can vary significantly depending on its source and method of production, typically ranging from 5 kDa to 2 MDa. The specific structural characteristics influence the physical properties and functional applications of dextran nanocapsules.
Dextran nanocapsules undergo several chemical reactions during synthesis and functionalization:
The use of cross-linkers such as glutaraldehyde or carbodiimides can facilitate the formation of stable networks within the nanocapsules, enhancing their mechanical properties .
The mechanism of action for dextran nanocapsules primarily revolves around their ability to encapsulate therapeutic agents and release them in a controlled manner. Upon administration:
Studies have shown that dextran-based systems can achieve sustained release profiles over extended periods, making them suitable for chronic disease management .
Dextran nanocapsules have a wide array of scientific uses:
The glucocorticoid receptor ligand binding domain (GR-LBD) adopts a highly conserved α-helical sandwich fold characteristic of nuclear receptors, comprising 12 α-helices (H1-H12) and four β-strands arranged in a three-layered antiparallel structure. This architecture embeds a hydrophobic ligand-binding pocket (LBP) at its core, with a volume of approximately 540 ų when bound to dexamethasone. The pocket is strategically positioned at the C-terminal half of the domain, capped by helix H12 (the activation function-2/AF-2 helix), which undergoes ligand-dependent conformational changes critical for coactivator recruitment [2] [6] [9].
Crystallographic studies reveal that dexamethasone anchors within the GR-LBD through a conserved hydrogen-bonding network:
Table 1: Structural Features of Steroid Receptor Ligand-Binding Domains
Receptor | LBD PDB ID | Ligand Pocket Volume (ų) | Key Dexamethasone-Interacting Residues |
---|---|---|---|
GR (glucocorticoid) | 4UDC | 540 | Gln570, Arg611, Asn564, Thr739, Gln642 |
MR (mineralocorticoid) | - | ~590 | Gln776, Arg817, Asn770, Thr945, Gln848 |
AR (androgen) | 1E3G | 420 | Gln711, Arg752, Asn705, Thr877 |
GR dimerization on DNA response elements (GREs) is mediated primarily through DNA-binding domain (DBD) interactions, forming a symmetrical homodimer that recognizes inverted repeat GREs (5′-AGAACAnnnTGTTCT-3′). Crystallographic analysis of the GR DBD-DNA complex reveals that each DBD monomer inserts a recognition helix into the DNA major groove, with dimerization stabilized through a D-loop-mediated interface involving residues Gly458, Ser459, and Val462 [2].
Notably, the LBD contributes an auxiliary dimerization interface through an intermolecular β-sheet formed by residues from the H1-H3 loop (β-strand) of each monomer. This interface, observed in GR-LBD crystals bound to dexamethasone, involves hydrogen bonding between backbone atoms of residues 527–530 (Leu-Ile-Arg-Lys) and hydrophobic packing of Leu548 and Leu555. Mutational disruption of this β-sheet interface reduces transcriptional activation without affecting ligand binding or nuclear translocation, highlighting its functional significance in GR dimer stability and coactivator assembly [2] [6].
The GR-LBD exhibits remarkable selectivity for glucocorticoids over structurally similar steroids through precise steric and electrostatic constraints:
The F602S mutation in crystallized GR-LBD (present in AncGR2 structures) enhances protein stability and crystallizability without perturbing the dexamethasone binding mode or pocket architecture, confirming the robustness of this selectivity mechanism [6].
Despite 94% sequence identity in their DNA-binding domains and 57% in LBDs, GR and MR exhibit divergent ligand specificity profiles. Crystallographic and biochemical analyses reveal that dexamethasone binds both receptors but with higher GR selectivity driven by subtle structural variations:
Hydrophobic interactions constitute the dominant driving force for dexamethasone retention within the GR-LBD, contributing ~80% of the binding energy according to computational free energy decomposition:
Table 2: Hydrophobic Interactions of Dexamethasone Analogues in Steroid Receptors
Ligand | Structural Modification | GR Kd (nM) | MR Kd (nM) | Key Hydrophobic Contacts |
---|---|---|---|---|
Dexamethasone | 9α-F, 16α-Me | 5.0 | 40 | Val571, Ala573, Met604, Leu732 |
Cortisol | None | 50 | 10 | Met604, Leu732 (weaker) |
Dex-ncs | 21-SCH₂CH₂NCS | 8.2 | 35 | Val571, Met604 + extended C21 interactions |
Corticosterone | 11β-OH, no 17α-OH | 150 | 0.5 | Leu732, Met738 (MR selective) |
Dex-ncs Specific Binding Dynamics:The dexamethasone derivative Dex-ncs (dexamethasone-21-thiocyanate) retains high-affinity GR binding (Kd = 8.2 nM) by exploiting the GR-LBD's conformational adaptability. Its 21-thiocyanate-ethylthioether extension protrudes toward the solvent-accessible channel formed by helices H6 and H7, forming additional hydrophobic contacts with Met565 and Leu569 without displacing helix H12. Molecular docking and dynamics simulations confirm that Dex-ncs occupies ~90% of the GR pocket volume (versus 75% for dexamethasone), yet maintains the agonist conformation of H12. This extended pharmacophore illustrates the GR-LBD's capacity for ligand-induced pocket expansion, a phenomenon also observed with deacylcortivazol-bound GR where the pocket volume doubles to 1070 ų [3] [4] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2